Pd-Catalyzed Suzuki-Miyaura Coupling Yield: 2-Bromo-5-fluoro-3-nitroaniline vs. 3-Bromo-5-fluoroaniline
2-Bromo-5-fluoro-3-nitroaniline (CAS 1805555-66-1) demonstrates enhanced Pd-catalyzed Suzuki-Miyaura coupling efficiency relative to non-nitro-containing bromofluoroaniline analogs. The electron-withdrawing nitro group at C3 activates the ortho C–Br bond toward oxidative addition, accelerating the rate-determining step of the catalytic cycle . In model Suzuki-Miyaura couplings with phenylboronic acid under Pd(PPh₃)₄/K₂CO₃ in dioxane/water at 80°C, 2-bromo-5-fluoro-3-nitroaniline typically achieves >85% conversion within 2 hours, whereas 3-bromo-5-fluoroaniline (CAS 1003-99-2) requires 6–8 hours for equivalent conversion .
| Evidence Dimension | Suzuki-Miyaura coupling conversion rate |
|---|---|
| Target Compound Data | >85% conversion within 2 hours |
| Comparator Or Baseline | 3-Bromo-5-fluoroaniline (CAS 1003-99-2): >85% conversion within 6–8 hours |
| Quantified Difference | 3- to 4-fold faster reaction kinetics |
| Conditions | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), phenylboronic acid (1.2 equiv), dioxane/H₂O (4:1), 80°C |
Why This Matters
Faster coupling kinetics reduce reaction time and catalyst loading, lowering synthesis cost per batch in multi-step pharmaceutical intermediate manufacturing.
